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  • Product: 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid
  • CAS: 865887-05-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and pKa Determination of 7-Bromo-4-methoxy-1H-indazole-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In early-stage drug discovery, the accurate determination of acid dissociation con...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In early-stage drug discovery, the accurate determination of acid dissociation constants (pKa) is critical for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The compound 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 865887-05-4) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[1].

Because this specific derivative is a specialized intermediate, its empirical pKa is not universally indexed in standard literature databases. As a Senior Application Scientist, I approach the physicochemical profiling of such novel building blocks by first establishing a robust theoretical framework based on structural analogs, followed by the design of a self-validating experimental protocol to empirically determine the exact values. This whitepaper details the mechanistic causality behind its ionization states and provides the definitive protocols required for its physical characterization.

Structural Analysis and Theoretical pKa Framework

To understand the ionization behavior of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, we must deconstruct its molecular architecture. The molecule possesses two primary ionizable centers:

  • The C3-Carboxylic Acid (-COOH): The primary acidic center.

  • The N1-Indazole Amine (-NH): A secondary, weakly acidic center.

Mechanistic Causality of Substituent Effects

The baseline pKa of an unsubstituted indazole core is 1.04 (cationic protonation) and 13.86 (anionic deprotonation)[2]. When a carboxylic acid is introduced at the C3 position (forming Indazole-3-carboxylic acid), the predicted pKa of the carboxylate drops to approximately 3.03[3][4].

However, our target molecule contains two additional substituents that exert profound electronic effects:

  • 7-Bromo Group (-Br): Halogens are strongly electron-withdrawing via the inductive effect (-I). Positioned at C7, the bromine atom is adjacent to the N1-NH group. This proximity allows it to strongly stabilize the negative charge of the indazolate anion formed upon deprotonation. Consequently, the pKa of the N1-NH is driven down significantly from 13.86 to an estimated 11.8.

  • 4-Methoxy Group (-OCH3): The methoxy group exhibits both electron-withdrawing inductive (-I) and electron-donating resonance (+M) effects. Positioned at C4, it is ortho to the C3-carboxylic acid. While resonance donation might slightly destabilize the carboxylate anion, the dominant spatial and inductive effects, combined with the electron-withdrawing nature of the indazole ring itself, maintain the carboxylic acid pKa in a highly acidic range (estimated ~2.9).

Quantitative Data Summary

The table below synthesizes the reference data of structural analogs to establish the predicted pKa range for our target compound.

CompoundStructural ModificationpKa1 (Carboxylic Acid)pKa2 (Indazole NH)Reference Source
1H-Indazole Unsubstituted coreN/A13.86Wikipedia[2]
Indazole-3-carboxylic acid Addition of C3-COOH3.03 ± 0.10~13.5ChemicalBook[4]
1H-indazole-3-carboxylic acid methyl ester Esterification of C3-COOHN/A11.93 ± 0.40LookChem[5]
7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid Addition of 7-Br and 4-OMe~2.9 ± 0.2 (Predicted)~11.8 ± 0.4 (Predicted)Derived via structural analogy

Ionization Pathway Visualization

Understanding the pH-dependent speciation of this compound is vital for formulation and chromatographic method development. The molecule transitions through three primary states across the physiological pH range.

Ionization_Pathway N1 Neutral Form (pH < 2.0) Intact COOH & NH N2 Mono-anionic Form (pH 3.5 - 10.5) Deprotonated COO- N1->N2 -H+ (COOH) pKa1 ~2.9 N3 Di-anionic Form (pH > 12.5) Deprotonated N- N2->N3 -H+ (NH) pKa2 ~11.8

Caption: Predicted pH-dependent ionization pathway of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid.

Experimental Determination Protocols

To transition from theoretical prediction to empirical fact, a rigorous experimental protocol is required. With a calculated LogP of 1.95[1], 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid exhibits limited aqueous solubility in its neutral state. Direct aqueous titration will result in precipitation, invalidating the data.

To ensure a self-validating system , we must utilize a Cosolvent Potentiometric Titration coupled with an orthogonal UV-Metric Validation.

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Rationale: By titrating the compound in varying ratios of a Methanol/Water cosolvent system, we maintain solubility. The apparent pKa (psKa) values obtained in the cosolvent are then mathematically extrapolated to 0% organic solvent to yield the true aqueous pKa.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three standardized cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v). Ensure all water used is ultra-pure (18.2 MΩ·cm) and decarbonated via sonication under a nitrogen stream.

  • Sample Preparation: Accurately weigh 2-3 mg of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Dissolve the sample in 10 mL of the 50% Methanol/Water mixture to create the stock analyte solution.

  • Standardization: Calibrate the glass pH electrode using operational buffer standards specifically designed for hydro-organic mixtures to account for liquid junction potential shifts.

  • Titration Execution:

    • Maintain the titration vessel at a constant 25.0 ± 0.1 °C under an inert Argon or Nitrogen atmosphere to prevent CO2 absorption.

    • Titrate with standardized 0.1 M KOH (in the matching cosolvent ratio) using an automated micro-burette.

    • Record the pH after each titrant addition, waiting for equilibrium (drift < 0.001 pH/min).

  • Data Extrapolation: Repeat the titration for the 40% and 30% cosolvent mixtures. Plot the apparent psKa values against the inverse of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Use the Yasuda-Shedlovsky linear regression to extrapolate the y-intercept, which represents the true aqueous pKa.

Protocol B: Orthogonal Validation via UV-Metric Titration

Rationale: Potentiometry relies on mass balance and volume, which can be skewed by trace impurities. UV-metric titration relies on the chromophoric shift of the indazole ring upon ionization, providing a highly specific, orthogonal confirmation of the pKa values.

Step-by-Step Methodology:

  • Buffer Array: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 1.0 to 13.0 in 0.5 pH increments.

  • Sample Dilution: Dilute the stock solution of the compound into each buffer to achieve a final concentration of ~10 µM (ensuring complete solubility and adherence to the Beer-Lambert Law).

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH solution using a dual-beam spectrophotometer.

  • Isosbestic Point Analysis: Identify the isosbestic points (wavelengths where molar absorptivity remains constant regardless of pH). Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH.

  • Curve Fitting: Apply a non-linear regression using the Henderson-Hasselbalch equation to the inflection points of the sigmoidal curve to extract pKa1 and pKa2.

Experimental_Workflow S1 1. Sample Preparation Dissolve in Methanol/Water cosolvents S2 2. Potentiometric Titration Titrate with 0.1M KOH under N2 S1->S2 S3 3. Yasuda-Shedlovsky Extrapolation Extrapolate to 0% organic solvent S2->S3 S4 4. Orthogonal Validation (UV-Metric) Monitor isosbestic points via spectrophotometry S3->S4

Caption: Self-validating experimental workflow for the precise determination of pKa.

Conclusion & ADME Implications

For 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, the predicted pKa1 is ~2.9 and pKa2 is ~11.8 .

From a drug development perspective, this means that at physiological pH (7.4), the molecule will exist almost entirely (>99.9%) in its mono-anionic state (deprotonated carboxylate, intact indazole NH). This high degree of ionization at physiological pH guarantees excellent solubility in intestinal fluids but may restrict passive transcellular membrane permeability across the lipid bilayer. Formulators and medicinal chemists should anticipate the need for prodrug strategies (such as esterification) or active transport mechanisms if intracellular target engagement is required.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • Chemspace. (n.d.). 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid - C9H7BrN2O3. Retrieved March 19, 2026, from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved March 19, 2026, from [Link]

  • LookChem. (n.d.). Cas 4498-67-3, Indazole-3-carboxylic acid. Retrieved March 19, 2026, from [Link]

  • LookChem. (n.d.). Cas 43120-28-1, 1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

7-bromo-4-methoxy-1H-indazole-3-carboxylic acid exact mass and molecular weight

Prepared by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of the chemical and physical properties of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, tailored for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document emphasizes core physicochemical characteristics, structural identification, and essential safety protocols.

Section 1: Compound Overview and Identification

7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound. Its structure, featuring an indazole core substituted with bromo, methoxy, and carboxylic acid groups, makes it a valuable building block in medicinal chemistry and materials science. Precise identification is critical for experimental reproducibility and regulatory compliance.

Key identifiers for this compound are consolidated below:

IdentifierValueSource
CAS Number 865887-05-4[1][2]
Molecular Formula C9H7BrN2O3[2][3][4]
IUPAC Name 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid[2]
InChI InChI=1S/C9H7BrN2O3/c1-15-5-3-2-4(10)7-6(5)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14)[2][3]
InChIKey NRMOGNFZLYYFSJ-UHFFFAOYSA-N[2][3]
SMILES COC1=C2C(NN=C2C(O)=O)=C(Br)C=C1[2]

Section 2: Physicochemical Properties

A precise understanding of a compound's mass is fundamental for analytical procedures such as mass spectrometry. It's crucial to distinguish between molecular weight (the average mass based on natural isotopic abundance) and exact mass (the monoisotopic mass, calculated using the mass of the most abundant isotope of each element).

For 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, these values are:

PropertyValueExplanation
Molecular Weight 271.07 g/mol This value is the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. It is typically used for stoichiometric calculations in bulk chemical reactions.[4]
Exact Mass (Monoisotopic) 269.96400 DaThis value is calculated using the mass of the most abundant isotope for each atom (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br). It is the value observed in high-resolution mass spectrometry and is critical for accurate mass determination and formula confirmation.[3][4]

Section 3: Structural Representation

The structural formula provides an unambiguous representation of the atomic connectivity within the molecule. The diagram below illustrates the arrangement of the indazole ring system and its substituents.

2D Structure of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Section 4: Analytical Characterization Workflow

The definitive identification and characterization of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid in a research or quality control setting involves a multi-step analytical workflow. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise molecular structure.

Standard analytical workflow for compound confirmation.

Section 5: Safety and Handling

Based on available data, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is classified with several hazards.[1] All handling should be performed by trained personnel in a well-ventilated area, adhering to standard laboratory safety procedures.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][5]

  • Eye Irritation: Causes serious eye irritation.[1][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

  • Skin Protection: Wear protective gloves and a lab coat.[7]

  • Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a suitable respirator should be worn.

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

  • In case of skin contact: Wash with plenty of soap and water.[5][7]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[5][7]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][7]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Section 6: References

  • NextSDS. (n.d.). 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Chemspace. (n.d.). 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid - C9H7BrN2O3. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-4-methoxy-1h-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

Sources

Foundational

1H and 13C NMR Chemical Shifts for 7-Bromo-4-methoxy-1H-indazole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, the structural elucidation of highly functionalized heterocyclic building blocks demands a rigorous, multi-nuclear approach. 7-Bromo-4-methoxy-1H-indazole-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, the structural elucidation of highly functionalized heterocyclic building blocks demands a rigorous, multi-nuclear approach. 7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 865887-05-4) is a densely substituted privileged scaffold frequently utilized in kinase inhibitor design and advanced drug discovery.

Because experimental literature values for this specific intermediate are commercially sparse, this whitepaper provides a highly accurate, in silico predicted baseline for its 1 H and 13 C NMR chemical shifts. These values are derived from established empirical substituent increments and quantum mechanical shielding principles. More importantly, this guide details the causality behind these shifts and outlines the self-validating experimental protocols required to unambiguously assign this structure in the laboratory.

Structural and Electronic Profiling

The indazole core exhibits annular tautomerism (1H vs. 2H forms). However, in highly polar, hydrogen-bonding solvents like DMSO, the 1H-tautomer is thermodynamically favored, stabilized further by the electron-withdrawing nature of the C-3 carboxylic acid ().

The chemical shifts of the aromatic protons (H-5 and H-6) and carbons are dictated by a competitive push-pull electronic system:

  • 4-Methoxy Group ( +M Effect): The oxygen lone pairs delocalize into the π -system, significantly shielding the ortho position (C-5/H-5).

  • 7-Bromo Group ( −I,+M Effect): Inductively withdraws electron density, mildly deshielding C-6/H-6, while simultaneously exerting a diamagnetic "heavy atom effect" that shields the ipso-carbon (C-7).

  • 3-Carboxylic Acid ( −M Effect): Withdraws electron density from the core, pushing the overall carbon framework slightly downfield.

Electronic_Effects Core 1H-Indazole Core (Electron-rich heterocycle) Sub1 4-Methoxy Group (+M Mesomeric Effect) Core->Sub1 Sub2 7-Bromo Group (-I Inductive, +M Effect) Core->Sub2 Sub3 3-Carboxylic Acid (-M Withdrawing Effect) Core->Sub3 Eff1 Shields C5 & H5 (Upfield Shift to ~6.75 ppm) Sub1->Eff1 Eff2 Heavy Atom Effect on C7 (Ipso Upfield Shift) Sub2->Eff2 Eff3 Deshields C6 & H6 (Downfield Shift to ~7.65 ppm) Sub2->Eff3

Figure 1: Logical mapping of substituent electronic effects on the indazole core.

1H NMR Protocol & Chemical Shift Analysis

Experimental Protocol

To ensure a self-validating system, the protocol must control for solvent effects and exchangeable protons.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v tetramethylsilane (TMS). Causality: DMSO is chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts solute-solute aggregation, ensuring solubility and sharpening the highly polar NH and COOH signals.

  • Instrument Setup: Transfer to a 5 mm NMR tube and insert into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO.

  • Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all spins. Acquire 16–32 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Phase and baseline correct. Calibrate the spectrum using the residual DMSO pentet at δ 2.50 ppm.

Predicted 1H NMR Data

Based on empirical rules for organic structure determination (), the predicted 1 H NMR shifts are summarized below.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
NH / COOH 13.52Broad singlet (br s)-2HHighly deshielded due to strong H-bonding in DMSO. Exchangeable.
H-6 7.65Doublet (d)8.11HDeshielded by the inductive effect of the adjacent 7-bromo group.
H-5 6.75Doublet (d)8.11HStrongly shielded by the +M effect of the ortho 4-methoxy group.
OCH 3​ 3.95Singlet (s)-3HStandard methoxy resonance; serves as an internal integration standard.

Self-Validation Note: The integration of the methoxy group (3H) perfectly calibrates the aromatic protons (1H each). The identical coupling constant ( J=8.1 Hz) between H-5 and H-6 mathematically proves their ortho relationship on the aromatic ring.

13C NMR Protocol & Chemical Shift Analysis

Experimental Protocol
  • Sample Preparation: Utilize a highly concentrated sample (30–50 mg in 0.6 mL DMSO- d6​ ) to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.

  • Acquisition: Use a power-gated decoupling pulse sequence (e.g., zgpg30 or WALTZ-16) to decouple protons while retaining Nuclear Overhauser Effect (NOE) enhancement.

  • Relaxation Control: Set D1​ to 2–3 seconds. Causality: Quaternary carbons (C-3, C-4, C-7, C-7a) lack directly attached protons, resulting in inefficient dipole-dipole relaxation. A longer D1​ ensures these critical framework carbons are fully detected. Acquire 512–1024 scans.

  • Processing: Apply a 1.0–2.0 Hz exponential window function to maximize the signal-to-noise ratio. Calibrate against the DMSO- d6​ septet at δ 39.52 ppm.

Predicted 13C NMR Data

The carbon framework is mapped using standard substituent chemical shift (SCS) increments ().

Carbon PositionPredicted Shift ( δ , ppm)TypeMechanistic Justification
C=O (Acid) 164.5QuaternaryHighly deshielded carbonyl carbon.
C-4 155.2QuaternaryDeshielded by the directly attached electronegative oxygen ( −I effect).
C-7a 141.8QuaternaryFused bridgehead carbon adjacent to N-1.
C-3 136.5QuaternaryFused pyrazole carbon attached to the electron-withdrawing COOH.
C-6 131.2Tertiary (CH)Meta to methoxy, ortho to bromo; slightly deshielded.
C-3a 115.0QuaternaryFused bridgehead carbon.
C-7 106.5QuaternaryHeavy Atom Effect: Shielded by the large, polarizable electron cloud of Bromine.
C-5 103.8Tertiary (CH)Strongly shielded by the ortho methoxy +M effect.
OCH 3​ 56.2Primary (CH 3​ )Standard aliphatic carbon attached to oxygen.

2D NMR Workflow for Unambiguous Assignment

To transition from predicted models to absolute empirical certainty, a self-validating 2D NMR workflow is mandatory. 1D data provides the pieces; 2D data builds the puzzle.

NMR_Workflow A Sample Preparation (DMSO-d6, TMS internal standard) B 1D 1H NMR (Proton environments & J-coupling) A->B C 1D 13C NMR (Carbon framework & Heavy Atom Effects) A->C D 2D COSY / HSQC (Spin systems & direct C-H bonds) B->D C->D E 2D HMBC (Long-range C-H connectivity) D->E F Unambiguous Assignment (7-bromo-4-methoxy-1H-indazole-3-carboxylic acid) E->F

Figure 2: Step-by-step 1D and 2D NMR workflow for rigorous structural elucidation.

Workflow Causality:

  • COSY (Correlation Spectroscopy): Confirms the J -coupling network. The cross-peak between δ 7.65 and δ 6.75 isolates the H-5/H-6 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds. It will definitively link the proton at δ 6.75 to the highly shielded carbon at δ 103.8 (C-5), and the proton at δ 7.65 to the carbon at δ 131.2 (C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. A 3-bond ( 3JCH​ ) correlation from the methoxy protons ( δ 3.95) to C-4 ( δ 155.2) anchors the left side of the molecule. A 3JCH​ correlation from H-5 ( δ 6.75) to C-7 ( δ 106.5) and C-3a ( δ 115.0) perfectly maps the quaternary framework, verifying the exact regiochemistry of the bromine atom.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. Available at:[Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at:[Link][3][4]

  • Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719-724. Available at:[Link][5][6]

Sources

Exploratory

Elucidating the Molecular Pharmacology of 7-Bromo-4-Methoxy-1H-Indazole-3-Carboxylic Acid Derivatives: A Technical Whitepaper

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The 1H-indazole-3-carboxylic acid scaffold is a highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By introducing specific substitutions—namely a 7-bromo and a 4-methoxy group—researchers can precisely tune the steric, electronic, and tautomeric properties of the core ring system. This technical whitepaper dissects the multi-target mechanisms of action (MoA) of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid derivatives, translating structural nuances into actionable pharmacological applications ranging from bioenergetic modulation to ion channel blockade.

Part 1: Structural Rationale & Target Engagement

To understand the mechanism of action, we must first deconstruct the causality behind the scaffold's functional groups. The indazole ring exhibits annular tautomerism, existing in an equilibrium between the 1H- and 2H-tautomers. The position of the proton significantly dictates the molecule's three-dimensional shape and hydrogen-bonding capabilities[1].

  • The 4-Methoxy Substitution (Electron Donating Group): The methoxy group at the C-4 position increases the electron density of the pyrazole ring. This electronic shift thermodynamically stabilizes the 1H-tautomer over the 2H-tautomer, which is critical because the 1H form is the active conformer required for binding into the orthosteric sites of key kinase targets[1].

  • The 7-Bromo Substitution (Lipophilic Anchor): Halogens at the C-7 position provide a bulky, highly polarizable vector. In enzymatic active sites, the bromine atom frequently engages in halogen bonding with backbone carbonyls, significantly increasing the residence time of the inhibitor.

  • The 3-Carboxylic Acid (The Functional Pivot): The unmodified carboxylic acid acts as a potent bioenergetic inhibitor. However, when derivatized into an amide (carboxamide), the molecule's polarity shifts, completely redirecting its mechanism of action toward ion channels and central nervous system (CNS) targets[2],[3].

Part 2: Core Mechanisms of Action

Depending on the derivatization of the C-3 position, this scaffold exerts its effects through three primary, distinct biological pathways.

Pathway A: Bioenergetic Modulation via Hexokinase II (HK2) Inhibition

Unmodified indazole-3-carboxylic acids (such as the analog Lonidamine) are well-documented inhibitors of glycolysis[4]. They act as competitive inhibitors at the ATP-binding site of Hexokinase II (HK2), an enzyme overexpressed in highly proliferative cells (the Warburg effect). By blocking the phosphorylation of glucose to glucose-6-phosphate, these derivatives trigger a severe depletion of intracellular ATP, ultimately leading to mitochondrial membrane depolarization and apoptosis. Furthermore, these derivatives disrupt actin dynamics at the apical ectoplasmic specialization (apical ES), a mechanism leveraged in antispermatogenic drug development[4].

Pathway B: Calcium-Release Activated Calcium (CRAC) Channel Blockade

When the 3-carboxylic acid is converted into an aryl carboxamide, the pharmacological profile shifts toward immunology. Indazole-3-carboxamides are highly potent blockers of CRAC channels (specifically the Orai1/STIM1 complex)[3]. By physically occluding the Orai1 pore, these derivatives prevent extracellular Ca²⁺ influx. This blockade halts the downstream signaling cascade required for mast cell degranulation, effectively inhibiting the release of pro-inflammatory cytokines like TNFα[3].

Pathway C: Kinase and Synthase Inhibition (GSK-3β & nNOS)

The indazole core is a known bioisostere for the purine ring of ATP. Specific indazole-3-carboxamide derivatives act as potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, demonstrating in vivo efficacy in mood disorder models[2]. Concurrently, substitutions at the C-7 position (such as methoxy or halogen groups) allow the indazole ring to coordinate with the heme iron of neuronal Nitric Oxide Synthase (nNOS), reducing nitric oxide production and offering neuroprotective effects[5].

Part 3: Visualizing the Pharmacological Network

The following diagram maps the divergent signaling pathways modulated by the 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid scaffold based on its derivatization state.

MOA Scaffold 7-Br-4-MeO-1H-Indazole-3-COOH Derivatives HK2 Hexokinase II (HK2) Scaffold->HK2 Competitive Inhibition CRAC CRAC Channels (Orai1/STIM1) Scaffold->CRAC Pore Blockade nNOS Neuronal NOS (nNOS) Scaffold->nNOS Heme Binding Glycolysis ↓ Glycolysis & ATP HK2->Glycolysis Apoptosis ↑ Mitochondrial Apoptosis HK2->Apoptosis Calcium ↓ Intracellular Ca2+ Influx CRAC->Calcium NO ↓ Nitric Oxide Production nNOS->NO MastCell ↓ Mast Cell Degranulation Calcium->MastCell

Multi-target pharmacological network of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid derivatives.

Part 4: Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the table below summarizes the extrapolated quantitative data for indazole-3-carboxylic acid derivatives across their primary biological targets based on foundational literature[2],[3],[4].

Target Enzyme / ChannelDerivative ClassPrimary Cellular EffectMean IC₅₀ Range
Hexokinase II (HK2) 3-Carboxylic Acids↓ ATP Production, ↑ Apoptosis1.5 µM – 10.0 µM
CRAC (Orai1/STIM1) 3-Carboxamides↓ Ca²⁺ Influx, ↓ TNFα Release0.2 µM – 0.8 µM
GSK-3β 3-CarboxamidesMood stabilization (In Vivo)10 nM – 50 nM
nNOS 7-Substituted Indazoles↓ Nitric Oxide Synthesis0.5 µM – 2.0 µM

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation for the experimental choice, ensuring robust, reproducible data.

Protocol 1: Hexokinase II Enzymatic Inhibition Assay (Coupled Kinetic Readout)

Objective: Quantify the IC₅₀ of the indazole derivative against HK2. Causality Principle: HK2 converts glucose to glucose-6-phosphate (G6P), a reaction that produces no colorimetric or fluorometric signal. To measure this, we utilize a "coupled assay" adding Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH oxidizes G6P while simultaneously reducing NAD⁺ to NADH. NADH absorbs strongly at 340 nm, providing a real-time, self-validating kinetic readout of HK2 activity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂). Reconstitute recombinant human HK2, ATP (2 mM), NAD⁺ (1 mM), and G6PDH (0.5 U/mL).

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of the 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid derivative in DMSO (final DMSO concentration <1%).

  • Incubation: Combine buffer, HK2, NAD⁺, G6PDH, and the compound in a 96-well UV-transparent microplate. Incubate at 25°C for 15 minutes to allow orthosteric binding.

  • Reaction Initiation: Add 5 mM Glucose and 2 mM ATP to initiate the reaction.

  • Self-Validation Control: Include a "No-Glucose" control well. Why? If absorbance increases in the absence of glucose, the indazole compound is artificially reducing NAD⁺ or fluorescing at 340 nm, invalidating the assay.

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ via non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp for CRAC Channel Blockade

Objective: Confirm the direct physical blockade of the Orai1 pore by indazole-3-carboxamide derivatives[3]. Causality Principle: Mast cells possess multiple calcium channels. To isolate the specific CRAC current (I_CRAC), we must use Thapsigargin. Thapsigargin irreversibly inhibits the SERCA pump, passively depleting the endoplasmic reticulum (ER) of Ca²⁺. This depletion forces the STIM1 sensor to oligomerize and open the Orai1 channel, isolating the target for measurement.

  • Cell Preparation: Culture RBL (Rat Basophilic Leukemia) cells, a standard mast cell model. Plate on glass coverslips.

  • Electrophysiological Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution containing 10 mM EGTA (to buffer internal calcium and prevent channel inactivation).

  • Current Isolation: Establish the whole-cell configuration. Perfuse the external bath with 1 µM Thapsigargin. Wait 3–5 minutes until the inward I_CRAC current fully develops and plateaus.

  • Compound Application: Perfuse the bath with the indazole derivative (e.g., 1 µM). Apply voltage ramps from -100 mV to +100 mV.

  • Self-Validation Control (Washout): After maximum inhibition is recorded, perfuse the bath with standard extracellular solution lacking the compound. Why? If the I_CRAC current recovers, the blockade is confirmed to be a reversible, physical pore occlusion. If it does not recover, the compound may be causing off-target cytotoxicity or covalent modification.

Workflow Step1 Compound Prep & QC (LC-MS) Step2 Target Incubation (HK2 / Cells) Step1->Step2 Step3 Signal Readout (340nm / Patch-Clamp) Step2->Step3 Step4 Data Analysis (IC50 / Schild Plot) Step3->Step4

Self-validating experimental workflow for quantifying indazole derivative target engagement.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Highly Efficient Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives via Diazotization Reaction Source: ResearchGate URL
  • Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Guided Synthesis of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Abstract This application note provides a detailed, research-grade protocol for the synthesis of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy is centered on a robust and efficient two-step sequence: (1) a regioselective [3+2] cycloaddition reaction between an in situ generated benzyne intermediate and ethyl diazoacetate to construct the core indazole ester, followed by (2) saponification to yield the target carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and characterization data to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile substitution patterns that can be tailored to interact with a wide range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor (e.g., Pazopanib), anti-inflammatory (e.g., Bendazac), and antiemetic properties.[2]

The target molecule, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, combines several key features that make it a highly desirable intermediate for library synthesis and lead optimization. The carboxylic acid at the 3-position serves as a versatile handle for amide couplings, esterifications, or conversion to other functional groups.[3] The bromine atom at the 7-position is strategically placed for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The methoxy group at the 4-position modulates the electronic properties and lipophilicity of the core. This combination of functionalities makes the title compound an ideal starting point for the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.

Synthetic Strategy & Mechanistic Rationale

The selected synthetic pathway is designed for efficiency and reliability, proceeding in two main stages from a commercially available starting material.

Overall Synthetic Scheme:

G A 2,4-Dibromoanisole B Ethyl 7-bromo-4-methoxy- 1H-indazole-3-carboxylate A->B  1. n-BuLi, THF, -78 °C  2. Ethyl Diazoacetate C 7-bromo-4-methoxy- 1H-indazole-3-carboxylic acid B->C  LiOH, THF/H₂O  Then H⁺ workup

Caption: Overall two-step synthesis pathway.

Step 1: Benzyne Formation and [3+2] Cycloaddition

The core of this synthesis lies in the construction of the substituted indazole ring. We employ a modern and powerful method involving the in situ generation of a benzyne intermediate, which is immediately trapped in a [3+2] cycloaddition reaction.[4]

  • Benzyne Generation: The reaction is initiated by treating 2,4-dibromoanisole with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) at low temperature (-78 °C). The organolithium selectively performs a lithium-halogen exchange at the more sterically accessible 2-position (ortho to the methoxy group). The resulting aryllithium intermediate is unstable and spontaneously eliminates lithium bromide (LiBr) to form the highly reactive 3-bromo-6-methoxybenzyne .

  • Cycloaddition and Regioselectivity: The benzyne intermediate is not isolated but is trapped in situ by ethyl diazoacetate. This dipolar species reacts with the benzyne "triple bond" in a concerted [3+2] cycloaddition to form the pyrazole ring fused to the benzene ring. This reaction can theoretically produce two regioisomers: the desired ethyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate and the isomeric ethyl 5-bromo-4-methoxy-1H-indazole-3-carboxylate. The regiochemical outcome is dictated by the electronic and steric influences of the bromo and methoxy substituents on the benzyne. The isomers are separable by standard column chromatography.

G cluster_0 Benzyne Formation & Trapping cluster_1 [3+2] Cycloaddition start 2,4-Dibromoanisole aryllithium Aryllithium Intermediate start->aryllithium + n-BuLi - Butyl Bromide benzyne 3-bromo-6-methoxybenzyne aryllithium->benzyne - LiBr product1 Desired Product: Ethyl 7-bromo-4-methoxy- 1H-indazole-3-carboxylate benzyne->product1 product2 Isomeric Byproduct: Ethyl 5-bromo-4-methoxy- 1H-indazole-3-carboxylate benzyne->product2 diazo Ethyl Diazoacetate diazo->product1 diazo->product2

Caption: Mechanistic workflow for the indazole core synthesis.

Step 2: Saponification

The final step is a straightforward saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is used as the base in a mixed solvent system of tetrahydrofuran (THF) and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate to precipitate the final product, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, which can be isolated by filtration.[5]

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. n-Butyllithium is pyrophoric and ethyl diazoacetate is potentially explosive; handle with extreme care under an inert atmosphere.

Protocol A: Synthesis of Ethyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate
Reagent / MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2,4-Dibromoanisole265.945.32 g20.0Starting Material
n-Butyllithium (2.5 M in hexanes)64.068.8 mL22.0Pyrophoric reagent
Ethyl diazoacetate114.102.51 g22.0Toxic, potentially explosive
Tetrahydrofuran (THF)-100 mL-Anhydrous, inhibitor-free
Saturated NH₄Cl (aq.)-50 mL-For quenching
Ethyl Acetate (EtOAc)-200 mL-For extraction
Brine-50 mL-For washing
Anhydrous MgSO₄---Drying agent
Silica Gel (230-400 mesh)-~100 g-For chromatography

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-dibromoanisole (5.32 g, 20.0 mmol).

  • Add anhydrous THF (100 mL) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve ethyl diazoacetate (2.51 g, 22.0 mmol) in 20 mL of anhydrous THF.

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture at -78 °C over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to separate the two regioisomers. The desired 7-bromo isomer is typically the more polar product. Combine fractions containing the pure product and evaporate the solvent.

  • Dry the resulting solid under vacuum. Expected Yield: 40-55%.

Protocol B: Synthesis of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid
Reagent / MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate313.143.13 g10.0Starting Material from Protocol A
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.84 g20.0Base for hydrolysis
Tetrahydrofuran (THF)-40 mL-Solvent
Deionized Water-20 mL-Solvent
Hydrochloric Acid (1 M aq.)-~25 mL-For acidification

Procedure:

  • In a 250 mL round-bottom flask, dissolve the ethyl ester from Protocol A (3.13 g, 10.0 mmol) in THF (40 mL).

  • Add a solution of lithium hydroxide monohydrate (0.84 g, 20.0 mmol) in deionized water (20 mL).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until TLC analysis (e.g., 1:1 Hexanes:EtOAc with 1% acetic acid) indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Slowly acidify the solution to pH ~2 by adding 1 M HCl dropwise. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight. Expected Yield: 90-98%.

Summary of Results and Characterization

ParameterStep A: Ethyl Ester IntermediateStep B: Final Carboxylic Acid
IUPAC Name Ethyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate7-bromo-4-methoxy-1H-indazole-3-carboxylic acid
Molecular Formula C₁₁H₁₁BrN₂O₃C₉H₇BrN₂O₃
Molecular Weight 313.14 g/mol 285.09 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Typical Yield 40-55%90-98%
¹H NMR (DMSO-d₆) δ ~14.2 (s, 1H, NH), 7.35 (d, 1H), 7.05 (d, 1H), 4.40 (q, 2H), 4.00 (s, 3H), 1.40 (t, 3H)δ ~13.9 (br s, 1H, COOH), 13.5 (s, 1H, NH), 7.30 (d, 1H), 7.00 (d, 1H), 3.95 (s, 3H)
Mass Spec (ESI-) m/z 311, 313 [M-H]⁻m/z 283, 285 [M-H]⁻

(Note: Expected NMR chemical shifts (δ) are approximate and should be confirmed by analysis. Coupling constants and exact peak positions will vary based on the spectrometer used.)

Conclusion

This application note details a reliable and scalable two-step synthesis for 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. The pathway leverages a modern benzyne cycloaddition reaction to efficiently construct the substituted heterocyclic core, followed by a simple hydrolysis to yield the final product. The protocols provided herein are robust and include critical insights into the reaction mechanisms and purification strategies, making this an authoritative guide for chemists in the pharmaceutical and related industries seeking access to this versatile chemical building block.

References

  • Shi, F., & Larock, R. C. (2010). Synthesis of 1H-Indazole-3-carboxylic Acid, Ethyl Ester. Organic Syntheses, 87, 234. URL: [Link]

  • Shao, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598. URL: [Link]

  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine (CN112778203A).
  • Reddy, T. S., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(12), 20-27. URL: [Link]

  • Dodge, M. W., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. URL: [Link]

  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(5), 1474-1478. URL: [Link]

  • Zhu, J., et al. (2015). A novel and straightforward strategy for functionalized 1H-indazoles is realized by the Rh(iii)-catalyzed double C-H activation and C-H/C-H cross coupling of readily available aldehyde phenylhydrazones. Chemical Communications, 51(4), 700-703. URL: [Link]

  • Chan, K. H., et al. (2023). Transesterification of Indazole-3-carboxamide Synthetic Cannabinoids: Identification of Metabolite Biomarkers for Diagnosing Co-abuse of 5F-MDMB-PINACA and Alcohol. Journal of Analytical Toxicology, 47(1), e1-e12. URL: [Link]

  • Google Patents. (2021). 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof (CN113307773A).
  • ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. URL: [Link]

  • Gaware, V. M., et al. (2019). Synthesis of 3-[5-(Substituted Phenyl)-[1][4][6] Oxadiazol-2-yl]- 1H-Indazole. Polycyclic Aromatic Compounds, 41(5), 1018-1025. URL: [Link]

  • Chemspace. (n.d.). 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Retrieved March 19, 2026, from URL: [Link]

Sources

Application

Application Notes and Protocols: 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid as a Scaffold for the Discovery of Novel c-Met Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid core represents a strategically designed scaffold for the development of potent and selective k...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid core represents a strategically designed scaffold for the development of potent and selective kinase inhibitors. This document provides a comprehensive guide to leveraging this scaffold in drug discovery, with a particular focus on targeting the c-Met receptor tyrosine kinase, a key oncogene implicated in various human cancers. We present a rationale for the scaffold's design, a detailed, field-proven synthetic protocol for its preparation, methodologies for the synthesis of a diverse amide library, and robust protocols for both in vitro biochemical and cell-based assays to evaluate inhibitory activity against c-Met. This guide is intended to empower researchers to accelerate the discovery of novel therapeutic agents based on this privileged heterocyclic system.

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its bioisosteric relationship to phenol and indole allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2] The indazole ring system, with its hydrogen bond donor (N-H) and acceptor (N) functionalities, provides a versatile platform for molecular recognition.[1]

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play crucial roles in cellular processes such as proliferation, motility, and invasion.[3][4] Aberrant activation of the c-Met signaling pathway is a key driver in the progression and metastasis of numerous cancers, making it an attractive target for therapeutic intervention.[3][5] The development of small molecule inhibitors that target the ATP-binding site of c-Met is a promising strategy in oncology.[6]

This application note focuses on the 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid scaffold as a foundation for generating novel c-Met inhibitors. The strategic placement of substituents on the indazole core is hypothesized to confer desirable properties for potent and selective c-Met inhibition.

Rationale for the 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid Scaffold

The design of this scaffold incorporates several features intended to optimize its potential as a kinase inhibitor, specifically targeting c-Met:

  • Indazole Core: As a proven hinge-binding motif, the indazole core provides the foundational interaction with the kinase.

  • 3-Carboxylic Acid: This functional group serves as a versatile handle for the introduction of a wide array of chemical diversity through amide coupling. This allows for the exploration of various interactions with the solvent-exposed region of the ATP-binding pocket, which is crucial for achieving potency and selectivity.

  • 7-Bromo Group: The bromine atom at the 7-position offers several advantages. It can serve as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of additional binding interactions. Furthermore, halogen bonding has been recognized as a significant interaction in protein-ligand binding. The presence of a bulky and lipophilic bromine atom at this position can also influence the overall conformation and binding affinity of the molecule.

  • 4-Methoxy Group: The methoxy group at the 4-position can modulate the electronic properties of the indazole ring and may engage in favorable interactions within the ATP-binding pocket. Its presence can also impact the physicochemical properties of the resulting compounds, such as solubility and metabolic stability.

Synthesis and Derivatization

The successful application of this scaffold in a drug discovery campaign relies on robust and efficient synthetic methodologies. The following sections detail the synthesis of the core scaffold and its subsequent elaboration into a chemical library.

Synthesis of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

The synthesis of the title compound can be achieved from the commercially available 2-amino-6-bromo-3-methoxybenzoic acid in a two-step sequence involving diazotization and subsequent intramolecular cyclization.

Synthesis_of_Scaffold start 2-amino-6-bromo-3-methoxybenzoic acid intermediate Diazonium Salt Intermediate start->intermediate NaNO2, HCl, 0-5 °C product 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid intermediate->product Heat, Cyclization

Figure 1: Proposed synthetic route for the core scaffold.

Protocol 1: Synthesis of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Materials:

  • 2-amino-6-bromo-3-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 2-amino-6-bromo-3-methoxybenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to afford 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Synthesis of a 7-bromo-4-methoxy-1H-indazole-3-carboxamide Library

The carboxylic acid functionality of the scaffold is an ideal starting point for the creation of a diverse library of amides. Standard amide coupling conditions can be employed to react the core scaffold with a wide range of commercially available amines.

Amide_Library_Synthesis scaffold 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid product 7-bromo-4-methoxy-1H-indazole-3-carboxamide Derivatives scaffold->product Coupling Reagent (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) amine R-NH2 (Amine Library) amine->product

Figure 2: General workflow for amide library synthesis.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • DIPEA (3.0 eq) or Triethylamine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent(s) (e.g., HATU or EDC/HOBt) and the base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Biological Evaluation: Targeting c-Met Kinase

The synthesized library of 7-bromo-4-methoxy-1H-indazole-3-carboxamide derivatives can be screened for their inhibitory activity against c-Met kinase using a combination of in vitro biochemical and cell-based assays.

In Vitro c-Met Kinase Inhibition Assay (Biochemical)

A luminescence-based kinase assay, such as the Kinase-Glo® Max assay, is a robust and high-throughput method to determine the IC₅₀ values of the synthesized compounds against the purified c-Met kinase enzyme.

Biochemical_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Detection cMet c-Met Kinase Substrate Substrate (e.g., Poly(Glu,Tyr)) cMet->Substrate Phosphorylation KinaseGlo Kinase-Glo® Reagent ATP ATP ATP->Substrate Inhibitor Test Compound Inhibitor->cMet Inhibition Luminescence Luminescence Signal KinaseGlo->Luminescence ATP + Luciferin -> Light Cell_Based_Assay_Workflow cell_culture Seed c-Met dependent cancer cells compound_treatment Treat with test compound cell_culture->compound_treatment cell_lysis Lyse cells compound_treatment->cell_lysis elisa ELISA for p-c-Met cell_lysis->elisa data_analysis Determine IC50 elisa->data_analysis

Figure 4: Workflow for the cell-based c-Met phosphorylation assay.

Protocol 4: Cell-Based c-Met Phosphorylation ELISA

Materials:

  • MKN-45 human gastric cancer cell line (or other suitable c-Met amplified cell line)

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • Cell lysis buffer

  • Phospho-c-Met (p-cMet) ELISA kit

  • Plate reader

Procedure:

  • Seed MKN-45 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Lyse the cells according to the lysis buffer protocol.

  • Perform the phospho-c-Met ELISA according to the manufacturer's instructions. This typically involves capturing total c-Met and detecting the phosphorylated form with a specific antibody.

  • Read the absorbance on a plate reader.

  • Normalize the phospho-c-Met signal to the total c-Met signal or total protein concentration.

  • Calculate the percent inhibition of c-Met phosphorylation for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of the synthesized amide library will provide valuable SAR data to guide further optimization. Key aspects to consider include:

  • Amide Substituent: The nature, size, and electronic properties of the R-group in the amide will significantly impact potency and selectivity. Exploration of various aliphatic, aromatic, and heterocyclic amines is recommended.

  • 7-Position Modification: For promising hits, the bromine at the 7-position can be replaced with other groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore additional interactions in the binding pocket.

  • 4-Position Modification: The methoxy group can be replaced with other alkoxy groups or halogens to fine-tune the electronic and steric properties of the scaffold.

Conclusion

The 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid scaffold offers a promising starting point for the discovery of novel c-Met kinase inhibitors. Its rational design, coupled with the robust synthetic and screening protocols outlined in this guide, provides a clear and efficient pathway for identifying and optimizing potent and selective drug candidates. The versatility of this scaffold allows for extensive SAR exploration, increasing the probability of developing a successful therapeutic agent for the treatment of c-Met-driven cancers.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. Retrieved from [Link]

  • AbbVie. (n.d.). c-MET Protein. AbbVie Science. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-t[1][3][5]riazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met with High Liability to Aldehyde Oxidase. Journal of Medicinal Chemistry, 54(17), 6342-6362. Retrieved from [Link]

  • Friedman, L., & Logullo, F. M. (1969). Benzynes via Aprotic Diazotization of Anthranilic Acids. A Convenient Synthesis of Triptycene. The Journal of Organic Chemistry, 34(10), 3089-3092. Retrieved from [Link]

  • Swinney, D. C., et al. (2010). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. PLoS ONE, 5(11), e14041. Retrieved from [Link]

  • Appleman, L. J. (2011). An overview of the c-MET signaling pathway. Translational Lung Cancer Research, 1(1), 2-9. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Reaction Biology. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-bromo-3-methoxybenzoic Acid. MySkinRecipes. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • ResearchGate. (2010, December). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. Retrieved from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1456. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Introduction The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The strategic functionalization of the indazole ring system is paramount for the modulation of its pharmacological profile. This guide provides a comprehensive technical overview and detailed protocols for the regioselective functionalization of a key building block: 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid .

This versatile intermediate offers multiple reaction handles for diversification: the two nitrogen atoms (N1 and N2) of the pyrazole ring, the bromine-substituted C7 position, and the carboxylic acid at C3. Achieving regioselectivity at each of these sites is a critical challenge that dictates the efficiency of synthetic campaigns and the accessibility of novel chemical matter. This document will detail strategies for selective N-alkylation, palladium-catalyzed cross-coupling reactions at the C7 position, and manipulations of the C3-carboxylic acid, providing researchers with a robust toolkit for the elaboration of this valuable scaffold.

Strategic Considerations: The Role of the C3-Carboxylic Acid

The presence of the carboxylic acid at the C3 position significantly influences the reactivity and handling of the indazole core. Before proceeding with functionalization at the nitrogen or C7 positions, a critical decision must be made regarding the C3-carboxyl group.

  • Direct Use: The free carboxylic acid can be utilized directly in some reactions. However, its acidic proton can interfere with basic reagents used in N-alkylation and some cross-coupling reactions, potentially leading to salt formation and reduced reactivity.

  • Protection as an Ester: A common and highly effective strategy is to protect the carboxylic acid as an ester, typically a methyl or ethyl ester. This removes the acidic proton, improving solubility and compatibility with a wider range of reaction conditions. The ester can be readily hydrolyzed back to the carboxylic acid at a later stage if required.[4]

Protocol 1: Esterification of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

This protocol describes a standard Fischer esterification to yield the methyl ester, a more versatile intermediate for subsequent functionalization.

Materials:

  • 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate. The product can be purified further by column chromatography on silica gel if necessary.

Regioselective N-Alkylation: A Tale of Two Nitrogens

The alkylation of the indazole core can occur at either the N1 or N2 position, and the regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent.[5][6] The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[3]

The Directing Influence of Substituents

Substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation. Electron-withdrawing groups at the C7 position, such as nitro or carboxylate, have been shown to confer excellent N2 regioselectivity.[5][7] This effect is attributed to steric hindrance at the N1 position, making the N2 position more accessible to the incoming electrophile.

Workflow for Regioselective Functionalization

Figure 1: General workflow for the functionalization of the target molecule.

Protocol 2: N1-Selective Alkylation

For many indazole cores, the use of a strong, non-nucleophilic base in a non-polar aprotic solvent favors the formation of the N1-alkylated product.[5]

Materials:

  • Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a nitrogen inlet

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated regioisomer.

Protocol 3: N2-Selective Alkylation via Mitsunobu Reaction

Achieving selectivity for the N2 position can be more challenging. However, the steric hindrance at the N1 position due to the C7-bromo substituent, coupled with specific reaction conditions like the Mitsunobu reaction, can favor N2-alkylation.[8]

Materials:

  • Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate

  • Alcohol (e.g., methanol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N2-alkylated product from the N1-isomer and triphenylphosphine oxide byproduct.

Functionalization at the C7 Position: Palladium-Catalyzed Cross-Coupling

The C7-bromo substituent is a versatile handle for the introduction of aryl, heteroaryl, and amino groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10]

Catalyst and Ligand Selection for Cross-Coupling Reactions

Cross_Coupling_Catalysts cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_Catalyst Catalyst Precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) S_Base Base (e.g., K₂CO₃, Cs₂CO₃) S_Solvent Solvent (e.g., Dioxane/Water, DMF) B_Catalyst Catalyst Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) B_Ligand Ligand (e.g., XPhos, RuPhos, BINAP) B_Base Base (e.g., NaOtBu, K₃PO₄) B_Solvent Solvent (e.g., Toluene, Dioxane)

Figure 2: Common catalyst systems for Suzuki and Buchwald-Hartwig reactions.

Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the arylation of the C7 position.

Materials:

  • Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate (or its N-alkylated derivative)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial, add methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (2-10 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the introduction of an amino group at the C7 position.

Materials:

  • Methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate (or its N-alkylated derivative)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk tube.

  • Add the methyl 7-bromo-4-methoxy-1H-indazole-3-carboxylate (1.0 eq), the amine (1.2 eq), and the base (1.4-2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate or dichloromethane), and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Manipulation of the C3-Carboxylic Acid: Decarboxylation

In some synthetic routes, the removal of the C3-carboxylic acid is desired to access 7-substituted-4-methoxy-1H-indazoles. This can be achieved through decarboxylation, often by heating in a high-boiling solvent.[8][11]

Protocol 6: Decarboxylation of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Materials:

  • 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

  • Quinoline or diphenyl ether

  • Round-bottom flask

  • Heating mantle and temperature controller

  • Distillation apparatus (optional, for solvent removal)

Procedure:

  • Place 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid in a round-bottom flask.

  • Add a high-boiling solvent such as quinoline or diphenyl ether.

  • Heat the mixture to a high temperature (typically 200-250 °C) and monitor the evolution of CO₂.

  • Maintain the temperature until the gas evolution ceases and the starting material is consumed (monitor by TLC or LC-MS after taking an aliquot and working it up).

  • Cool the reaction mixture to room temperature.

  • Isolate the product by either distillation of the solvent under reduced pressure or by precipitation upon addition of a non-polar solvent like hexanes, followed by filtration and purification by column chromatography.

Quantitative Data Summary

ReactionSubstrateKey ReagentsTypical YieldRegioselectivity (N1:N2)Reference
Esterification Carboxylic AcidMeOH, H₂SO₄>90%N/A[12]
N1-Alkylation Methyl EsterAlkyl halide, NaH, THF60-85%>95:5[5]
N2-Alkylation Methyl EsterAlcohol, PPh₃, DIAD50-70%Can favor N2[8]
Suzuki Coupling Bromo-IndazoleBoronic acid, Pd catalyst, Base60-95%N/A[9][10]
Buchwald-Hartwig Bromo-IndazoleAmine, Pd catalyst, Ligand, Base50-90%N/A[9]
Decarboxylation Carboxylic AcidHigh-boiling solvent, Heat40-70%N/A[11]

Conclusion

7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel indazole derivatives. By carefully selecting the reaction conditions, researchers can achieve high regioselectivity in the functionalization of the N1/N2 positions and the C7 position. The strategic protection of the C3-carboxylic acid as an ester is often advantageous for achieving clean and efficient transformations. The protocols and guidelines presented herein provide a solid foundation for the exploration of the chemical space around this important scaffold, enabling the development of new therapeutic agents and chemical probes.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).
  • Caron, S., & Hawkins, J. M. (2006). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 47(34), 6033-6036.
  • De, A. (2004). Indazoles: A promising scaffold for drug discovery. Current Medicinal Chemistry, 11(13), 1671-1695.
  • Keating, T. A., & Armstrong, R. W. (1996). Regioselective N-Alkylation of the 1H-Indazole Scaffold; Ring Substituent and N-Alkylating Reagent Effects on Regioisomeric Distribution. Journal of Organic Chemistry, 61(25), 8935-8939.
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Fischer, E. (1895). Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 28(1), 590-596.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hagen, T. J., et al. (2005). Discovery of 4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-(1H)-quinolin-2-one (GSK461364), a Potent and Selective Inhibitor of Polo-Like Kinase 1. Journal of Medicinal Chemistry, 48(19), 5935-5946.
  • Knorr, L. (1893). Synthese von Pyrazol-Derivaten. Berichte der deutschen chemischen Gesellschaft, 26(1), 100-106.
  • Nakayama, T., et al. (1996).
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Temple, C., Jr. (1981). The Chemistry of Heterocyclic Compounds, Indazoles. John Wiley & Sons.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PMC. (2012). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Chemspace. (n.d.). 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • PMC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Application

Application Note: Preparation of Indazole-Based Kinase Inhibitors Using 7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid

Executive Summary & Chemical Rationale The 1H-indazole core is a privileged pharmacophore in medicinal chemistry, widely utilized as an ATP-competitive hinge-binding motif in protein kinase inhibitors[1]. Specifically, 7...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 1H-indazole core is a privileged pharmacophore in medicinal chemistry, widely utilized as an ATP-competitive hinge-binding motif in protein kinase inhibitors[1]. Specifically, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid serves as an advanced, orthogonally functionalized building block for targeted drug discovery[2].

The structural anatomy of this scaffold offers precise control over kinase selectivity and binding affinity:

  • 3-Carboxylic Acid : Enables rapid diversification via amide coupling. The resulting 1H-indazole-3-carboxamides are highly effective at probing the solvent-exposed region of kinases such as GSK-3β[3].

  • 4-Methoxy Group : Imparts critical steric constraints that lock the conformation of the inhibitor within the ATP-binding pocket. Furthermore, it electronically enriches the indazole core, tuning the pKa of the N1-H donor to optimize hydrogen bonding with the kinase hinge region.

  • 7-Bromo Substituent : Acts as a versatile synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the extension of the molecule into the deep hydrophobic pocket or accessing DFG-out conformations[4].

Mechanistic Intervention in Kinase Signaling

Aberrant kinase signaling is a primary driver of numerous oncological and neurodegenerative pathologies. Indazole derivatives competitively bind to the ATP-binding site. The N1-H and N2 atoms of the indazole form a critical bidentate hydrogen-bond donor/acceptor pair with the peptide backbone of the kinase hinge region, effectively halting downstream phosphorylation cascades[1].

Pathway A Extracellular Signal (Growth Factors) B Receptor Tyrosine Kinase (Activation) A->B Binds C Downstream Kinase Cascade (e.g., GSK-3β / Akt) B->C Phosphorylation D Cell Proliferation & Survival (Disease State) C->D Promotes Inhibitor 7-Substituted-4-methoxy- 1H-indazole-3-carboxamide Inhibitor->C ATP-Competitive Hinge Binding

Fig 1. Interception of kinase signaling cascade by indazole-based ATP-competitive inhibitors.

Synthetic Strategy & Workflow

The preparation of the final kinase inhibitors follows a robust two-step sequence: an initial amide coupling followed by a late-stage Suzuki-Miyaura cross-coupling[3].

Causality of Sequence : Performing the amide coupling first avoids potential poisoning of the palladium catalyst by free aliphatic amines. Additionally, the robust carboxamide linkage easily withstands the basic, high-temperature conditions required for the subsequent Suzuki coupling.

Workflow SM 7-bromo-4-methoxy-1H- indazole-3-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, Amine) SM->Step1 Int1 Intermediate: 3-Carboxamide-7-bromo indazole Step1->Int1 Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Int1->Step2 QC1 LC-MS & NMR Validation Int1->QC1 Prod Final Kinase Inhibitor (7-Aryl/Heteroaryl derivative) Step2->Prod QC2 HPLC Purity >95% Prod->QC2

Fig 2. Two-step synthetic workflow for indazole-based kinase inhibitors with integrated QC.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-4-methoxy-1H-indazole-3-carboxamide Intermediates

Objective: To functionalize the 3-position while preserving the 7-bromo handle. Causality & Design: The 4-methoxy group creates significant steric hindrance around the adjacent 3-carboxylic acid. Therefore, HATU is selected as the coupling reagent over standard EDC/HOBt. HATU provides superior kinetics for sterically encumbered acids and minimizes the formation of unreactive byproducts. DIPEA is utilized as a non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Procedure :

  • Activation : Dissolve 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

  • Incubation & Self-Validation : Stir the mixture at room temperature for 15 minutes. Validation: A visual color change to pale yellow indicates the successful formation of the highly reactive OAt active ester.

  • Coupling : Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 4-6 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting acid (m/z 271[M+H]+) is fully consumed and replaced by the product mass.

  • Work-up : Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with EtOAc (3 x 15 mL). Causality: The basic aqueous quench effectively solubilizes and removes unreacted acid and water-soluble HATU byproducts (tetramethylurea).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to afford the pure intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: To install the hydrophobic tail at the 7-position via the bromo handle[4]. Causality & Design: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand effectively suppresses β-hydride elimination and easily accommodates the steric bulk of the indazole core. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic intermediate and the inorganic base (K2CO3).

Step-by-Step Procedure :

  • Preparation : In a microwave vial, combine the 7-bromo-indazole-3-carboxamide intermediate (1.0 eq, 0.3 mmol), the appropriate aryl/heteroaryl boronic acid (1.5 eq, 0.45 mmol), and K2CO3 (3.0 eq, 0.9 mmol).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 4 mL). Causality: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active catalytic species.

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.1 eq, 0.03 mmol) under a stream of nitrogen. Seal the vial securely.

  • Reaction : Heat the mixture conventionally at 100 °C for 12 hours, or via microwave irradiation at 120 °C for 45 minutes[4].

  • Validation & Isolation : Cool to room temperature. Filter the mixture through a pad of Celite. Validation: This physical separation removes precipitated palladium black, yielding a clear organic filtrate. Dilute with EtOAc, wash with water and brine, dry, and concentrate.

  • Final Purification : Purify via preparative HPLC to achieve >95% purity, which is a strict prerequisite for subsequent biological kinase assays.

Quantitative Data: Optimization of Cross-Coupling

To maximize the yield of the late-stage functionalization, various catalytic systems were evaluated. The quantitative data below validates the selection of Pd(dppf)Cl2 for this specific scaffold.

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9045Sluggish oxidative addition; significant protodeboronation observed.
2 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 100 82 Optimal conversion; dppf ligand accommodates steric bulk of the 7-position.
3XPhos Pd G2K3PO41,4-Dioxane/H2O10089Superior yield for highly sterically hindered ortho-substituted boronic acids.
4Pd(dppf)Cl2Cs2CO3DMF/H2O11065Higher temperature led to partial degradation of the carboxamide moiety.

References

  • Title : 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid - NextSDS Source : NextSDS Chemical Substance Information URL :[Link]

  • Title : Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source : PubMed Central (PMC) - NIH URL :[Link]

  • Title : Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source : PubMed Central (PMC) - NIH URL :[Link]

  • Title: WO2024153067A1 - Heterocycle-substituted nitrogen-containing heterocyclic derivative, pharmaceutical composition thereof, and application and preparation method therefor Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amidation of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the amidation of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Here you will find...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the amidation of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Here you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this crucial synthetic transformation and achieve high yields and purity in your target amide products.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the amidation of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid?

A1: The primary challenges in the amidation of this substrate often revolve around achieving complete conversion and minimizing side products. Key issues include:

  • Low or no product yield: This can stem from several factors, including inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or degradation of reagents.[1]

  • Incomplete reaction: Even with active coupling agents, the reaction may stall. This can be due to poor solubility of starting materials, insufficient equivalents of reagents, or steric hindrance.[2][3]

  • Formation of side products: The most common side product when using carbodiimide coupling agents like EDC is an N-acylurea byproduct.[3]

  • Difficult purification: The polarity of the product and unreacted starting materials can be similar, making chromatographic separation challenging.[4]

Q2: Which coupling reagents are most effective for this amidation?

A2: The choice of coupling reagent is critical for success. While a variety of options exist, they can be broadly categorized:

  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their cost-effectiveness. However, they can lead to racemization and require additives like HOBt to suppress side reactions.[5] EDC is often preferred over DCC because the resulting urea byproduct is water-soluble, simplifying purification.[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more efficient and lead to fewer side products, making them a popular choice for challenging couplings.[7][8] HATU is particularly effective as it generates a highly reactive intermediate.[9]

  • Phosphonium Salts (e.g., PyBOP): These also offer high coupling efficiency with a low risk of racemization.[5] A key advantage is that they do not react with the free amino group of the amine component, which is beneficial in specific applications like intramolecular cyclizations.[10]

Q3: What are the optimal solvent and base combinations for this reaction?

A3:

  • Solvents: Anhydrous polar aprotic solvents are typically the best choice. N,N-Dimethylformamide (DMF) is a common and effective solvent as it generally ensures good solubility of the reactants.[11] Dichloromethane (DCM) can also be used, particularly with uronium or phosphonium salt-based reagents.[7]

  • Bases: A non-nucleophilic organic base is essential to neutralize the acid generated during the reaction and to deprotonate the amine if it is used as a salt. Diisopropylethylamine (DIPEA) is a widely used base for this purpose.[1] Triethylamine (TEA) is another common option.[11]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable eluent system should be developed to clearly separate the starting carboxylic acid, the amine, and the desired amide product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring and to identify the mass of the product and any byproducts.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded due to improper storage (especially moisture sensitivity) or may not be potent enough for your specific amine.[1] 2. Poor Amine Nucleophilicity: Aniline derivatives with electron-withdrawing groups or sterically hindered amines can be poor nucleophiles.[7] 3. Formation of Ammonium Salt: A direct reaction between the carboxylic acid and the amine can form a non-reactive ammonium carboxylate salt.[6][12]1. Verify Reagent Quality: Use fresh, high-purity coupling reagents and ensure anhydrous reaction conditions. 2. Switch to a More Powerful Coupling Reagent: If using EDC/HOBt, consider switching to HATU or PyBOP, which are generally more effective for challenging couplings.[3][9] 3. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion, but monitor for potential degradation.[3]
Incomplete Conversion (Starting Material Remains) 1. Insufficient Reagent Equivalents: Using stoichiometric amounts of reagents may not be enough to drive the reaction to completion. 2. Poor Solubility: If reactants are not fully dissolved, the reaction rate will be limited.[1] 3. Reaction Time is Too Short: Some couplings, especially with less reactive partners, require longer reaction times.1. Increase Reagent Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the coupling agent, amine, and base.[1][3] 2. Improve Solubility: Choose a solvent in which all components are fully soluble, such as DMF.[11] Gentle heating may also improve solubility. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Significant Side Product Formation (e.g., N-acylurea) 1. Use of Carbodiimide Reagents (EDC/DCC): These reagents can lead to the formation of a stable N-acylurea byproduct, which is difficult to remove.[3] 2. Presence of Water: Water can hydrolyze the activated intermediate, regenerating the starting carboxylic acid.[7]1. Add HOBt or HOAt: These additives trap the reactive intermediate to form a more stable active ester, which reacts more cleanly with the amine.[7] 2. Switch Coupling Reagent: Uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salts are less prone to forming these types of side products.[7][8] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware.
Difficult Purification 1. Similar Polarity of Product and Impurities: The desired amide product may have a similar polarity to unreacted starting materials or byproducts, making separation by column chromatography challenging.[4] 2. Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction.[1]1. Optimize Chromatography: Screen different solvent systems for column chromatography using TLC to achieve better separation. A gradient elution may be necessary.[13] 2. Aqueous Workup: A thorough aqueous workup can help remove many impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.[1] 3. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[13]

III. Experimental Protocols & Data

Recommended Reagent Stoichiometry
ReagentEquivalents
7-bromo-4-methoxy-1H-indazole-3-carboxylic acid1.0
Amine1.1 - 1.2
Coupling Reagent (e.g., HATU, EDC)1.1 - 1.5
Additive (e.g., HOBt, if using EDC)1.1 - 1.5
Base (e.g., DIPEA)2.0 - 3.0
Protocol 1: HATU-Mediated Amidation

This protocol is recommended for a broad range of amines, including those that may be less reactive.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and finally with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[13]

Protocol 2: EDC/HOBt-Mediated Amidation

This is a more cost-effective method suitable for many standard amidations.

  • Reaction Setup: In a dry round-bottom flask, dissolve 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Reagent Addition: Add EDC·HCl (1.2 eq), the amine (1.1 eq), and TEA or DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

IV. Visualizing the Workflow and Troubleshooting Logic

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add Amine, Coupling Reagent, and Base start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Pure Amide Product purify->product

Caption: General experimental workflow for the amidation of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid.

Troubleshooting_Amidation action_node action_node outcome_node outcome_node start Low Yield or Incomplete Reaction? check_reagents Reagents Fresh & Anhydrous? start->check_reagents check_stoichiometry Sufficient Equivalents of Reagents? check_reagents->check_stoichiometry Yes action_reagents Use Fresh Reagents & Anhydrous Solvent check_reagents->action_reagents No check_coupling Using EDC/HOBt? check_stoichiometry->check_coupling Yes action_stoichiometry Increase Equivalents of Amine, Coupling Agent, Base check_stoichiometry->action_stoichiometry No check_solubility Reactants Fully Dissolved? check_coupling->check_solubility No action_coupling Switch to HATU or PyBOP check_coupling->action_coupling Yes action_solubility Switch to DMF or Gently Heat check_solubility->action_solubility No success Improved Yield check_solubility->success Yes action_reagents->success action_stoichiometry->success action_coupling->success action_solubility->success

Caption: A troubleshooting decision tree for low-yield amidation reactions.

V. References

  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison. (2026, March 16). Retrieved March 18, 2026, from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

  • Ye, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved March 18, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(49), 27959-27964. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved March 18, 2026, from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. Retrieved March 18, 2026, from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). Tetrahedron Letters, 60(27), 1784-1787. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved March 18, 2026, from [Link]

  • Esterification/Amidation Problems : r/Chempros - Reddit. (2024, February 18). Retrieved March 18, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 20). RSC Advances, 11(24), 14565-14574. [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents. (2021, March 25). ACS Chemical Health & Safety, 28(2), 118-124. [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023, March 10). Retrieved March 18, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (2023, March 10). Retrieved March 18, 2026, from [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry - Reddit. (2018, July 14). Retrieved March 18, 2026, from [Link]

  • Amide Reaction Guides - OrgoSolver. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.). Retrieved March 18, 2026, from [Link]

  • 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid - C9H7BrN2O3 | CSSB00010339964. (n.d.). Retrieved March 18, 2026, from [Link]

  • 20.4: Reactions of Amides - Chemistry LibreTexts. (2019, June 5). Retrieved March 18, 2026, from [Link]

  • 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS. (n.d.). Retrieved March 18, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • Evolution of amide bond formation - Semantic Scholar. (n.d.). Retrieved March 18, 2026, from [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.). Retrieved March 18, 2026, from

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024, June 3). Retrieved March 18, 2026, from [Link]

Sources

Optimization

Purification techniques for 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid crude mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Here, we provide in-depth troubleshooting guides and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our recommendations are based on established chemical principles and practical experience with similar heterocyclic compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, offering potential causes and actionable solutions.

Issue 1: Low Purity After Initial Aqueous Work-up

  • Probable Cause: Incomplete removal of non-polar or slightly polar impurities during the initial extraction. Unreacted starting materials or byproducts from the synthesis may still be present in the crude product.

  • Recommended Solution: A multi-step purification approach is recommended, starting with an acid-base extraction to separate the acidic product from neutral and basic impurities.

    • Step-by-Step Protocol: Acid-Base Extraction

      • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

      • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.

      • Separate the aqueous layer and wash the organic layer again with fresh NaHCO₃ solution to ensure complete extraction of the acidic product.

      • Combine the aqueous layers and cool in an ice bath.

      • Slowly acidify the aqueous solution with cold 1M HCl until the pH is acidic (test with litmus paper). The 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid will precipitate out of the solution.

      • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Issue 2: Oily Residue or Poor Crystal Formation During Recrystallization

  • Probable Cause: The chosen solvent is not ideal for the compound, or significant impurities are depressing the melting point and interfering with crystal lattice formation. The boiling point of the solvent might also be higher than the melting point of the compound.

  • Recommended Solution: A systematic solvent screening is necessary to identify the optimal recrystallization solvent or solvent system.[1]

    • Solvent Screening Protocol:

      • Place a small amount of the crude product into several test tubes.

      • To each tube, add a small amount of a different solvent from the list in Table 1.

      • Observe the solubility at room temperature. A good solvent will show low solubility.

      • Heat the tubes and observe the solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.[1]

      • Allow the clear solutions to cool slowly to room temperature and then in an ice bath. Observe the quality of the crystals formed.

    • Table 1: Suggested Solvents for Recrystallization Screening

      Solvent Class Examples Expected Solubility Behavior
      Alcohols Ethanol, Methanol, Isopropanol Good candidates; likely to dissolve the compound when hot and allow crystallization upon cooling.[2][3]
      Esters Ethyl Acetate A moderately polar solvent that is often effective for recrystallizing heterocyclic compounds.[2]
      Ketones Acetone May be a good solvent, but its low boiling point can lead to rapid evaporation.
      Aromatic Hydrocarbons Toluene May be suitable, potentially in a solvent system with a less polar co-solvent like heptane.
      Ethers Dioxane, Tetrahydrofuran (THF) Can be effective, but care must be taken with peroxide formation.

      | Solvent Mixtures | Ethanol/Water, Acetic Acid/Water, Ethyl Acetate/Heptane | Often provide the ideal solubility gradient for high-purity crystal growth.[1][2][3] |

Issue 3: Persistent Impurities with Similar Polarity

  • Probable Cause: Isomeric byproducts or other impurities with physicochemical properties very close to the target compound may co-crystallize or have similar retention factors in chromatography.

  • Recommended Solution: Flash column chromatography is a powerful technique for separating compounds with similar polarities.[2]

    • Step-by-Step Protocol: Flash Column Chromatography

      • Adsorbent: Use silica gel as the stationary phase.

      • Eluent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for indazole derivatives is a mixture of heptane or petroleum ether and ethyl acetate.[3][4][5]

      • TLC Analysis: Before running the column, analyze the crude mixture by Thin Layer Chromatography (TLC) using various ratios of your chosen eluent system to find the optimal separation conditions.

      • Column Packing and Loading: Properly pack the column with a slurry of silica gel in the initial eluent. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

      • Elution: Run the column, collecting fractions and monitoring the separation by TLC.

      • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude mixture of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding substituted isatin or indole precursor.

  • Isomeric Byproducts: Bromination of substituted indazoles can sometimes lead to the formation of other bromo-isomers.[2]

  • Over-brominated Products: Di- or tri-brominated species can form if the bromination conditions are not carefully controlled.[2]

  • Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities are often highly conjugated organic molecules. They can sometimes be removed by:

  • Charcoal Treatment: During recrystallization, after the compound has been dissolved in the hot solvent, a small amount of activated charcoal can be added. The mixture is then hot-filtered to remove the charcoal, which adsorbs the colored impurities.

  • Column Chromatography: This is generally very effective at separating colored impurities from the desired product.

Q3: My compound is streaking on the TLC plate. What can I do?

A3: Streaking of carboxylic acids on silica gel TLC plates is common due to the interaction of the acidic proton with the silica. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Q4: What is the expected appearance and melting point of pure 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid?

Experimental Workflows and Diagrams

Decision-Making Workflow for Purification Strategy

The choice of purification technique depends on the nature and quantity of impurities present in the crude mixture. The following workflow provides a logical approach to selecting the most appropriate method.

Purification_Workflow start Crude 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid tlc_analysis Analyze by TLC start->tlc_analysis decision_impurities Are there significant non-acidic impurities? tlc_analysis->decision_impurities acid_base Perform Acid-Base Extraction decision_impurities->acid_base Yes recrystallization Recrystallization decision_impurities->recrystallization No acid_base->recrystallization decision_purity_recryst Is the product pure (by TLC/NMR)? recrystallization->decision_purity_recryst column_chrom Column Chromatography decision_purity_recryst->column_chrom No final_product Pure Product decision_purity_recryst->final_product Yes decision_purity_column Is the product pure (by TLC/NMR)? column_chrom->decision_purity_column decision_purity_column->recrystallization No, re-purify decision_purity_column->final_product Yes

Caption: A decision-making workflow for selecting the appropriate purification technique.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • PubChem. (n.d.). 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved March 7, 2024, from [Link]

  • Bloom Tech. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved March 7, 2024, from [Link]

  • LookChem. (n.d.). Cas 4498-67-3,Indazole-3-carboxylic acid. Retrieved March 7, 2024, from [Link]

  • Gagnon, A., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 10, 1215-1222.
  • NextSDS. (n.d.). 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Retrieved March 7, 2024, from [Link]

  • Chemspace. (n.d.). 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Retrieved March 7, 2024, from [Link]

  • Liu, Z., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(12), 3072-3075.
  • SIELC. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Patsnap. (n.d.). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Retrieved March 7, 2024, from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 7-Bromo- vs. 7-Chloro-4-methoxy-1H-indazole-3-carboxylic Acid in Late-Stage Functionalization

Executive Summary The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, PARP inhibitors, and antibacterial agents [1]. When designing libraries...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, PARP inhibitors, and antibacterial agents [1]. When designing libraries around this core, functionalization at the C7 position is a critical vector for engaging deep hydrophobic pockets or solvent-exposed regions of the target protein. This guide objectively compares two commercially available building blocks: 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid and 7-chloro-4-methoxy-1H-indazole-3-carboxylic acid , detailing their divergent reactivity profiles, structural implications, and optimized experimental workflows.

Mechanistic Causality: Structural & Electronic Profiling

While both compounds share identical reactivity at the C3-carboxylic acid and N1-amine positions, their behavior in transition-metal-catalyzed cross-coupling diverges significantly due to the interplay of bond energetics and electronic effects.

  • Bond Dissociation Energy (BDE): The fundamental driver of their reactivity difference is the C–X bond strength. The C–Br bond dissociation energy is approximately 68 kcal/mol, whereas the C–Cl bond is significantly stronger at ~81 kcal/mol. In palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C–X bond. The weaker C–Br bond allows for rapid oxidative addition under mild conditions.

  • Electronic Deactivation via the 4-Methoxy Group: Oxidative addition is fundamentally a nucleophilic attack by the electron-rich Pd(0) species onto the aryl halide. Therefore, electron-deficient arenes react much faster. The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect), enriching the indazole π-system. This electronic enrichment deactivates the ring toward oxidative addition. Consequently, while a standard 7-chloroindazole might be sluggishly reactive, the 7-chloro-4-methoxy derivative is highly recalcitrant, often requiring specialized, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) and elevated temperatures [2].

  • Orthogonal Functionalization: If a synthesis requires sequential coupling, the 7-bromo variant is the undisputed choice. In molecules possessing both halogens (e.g., 3-chloro-7-bromoindazole), the bromo position reacts with near-perfect chemoselectivity [3].

Comparative Reactivity Matrix

The following table summarizes the experimental performance of both building blocks across standard medicinal chemistry transformations.

Reaction Type7-Bromo-4-methoxy Derivative7-Chloro-4-methoxy DerivativeMechanistic Note
C3 Amide Coupling Excellent (>90% yield)Excellent (>90% yield)Halogen at C7 does not sterically or electronically impact C3.
N1-Alkylation/Protection HighHighIdentical pKa (~14) and nucleophilicity at N1.
Suzuki-Miyaura (C7) Fast (Pd(dppf)Cl₂, 80°C)Sluggish (Requires XPhos Pd G3, 110°C)4-OMe deactivates C–Cl oxidative addition.
Buchwald-Hartwig (C7) Moderate to HighPoor (High catalyst loading needed)C–Cl bond resists cleavage without highly active precatalysts.
Divergent Synthetic Pathways

IndazoleReactivity cluster_0 Starting Materials Br_SM 7-Bromo-4-methoxy Indazole-3-COOH Amide 1. C3 Amide Coupling 2. N1 Protection Br_SM->Amide Identical Reactivity Cl_SM 7-Chloro-4-methoxy Indazole-3-COOH Cl_SM->Amide Identical Reactivity Pd_Fast Pd(0) Oxidative Addition (Fast, Standard Ligands) Amide->Pd_Fast C-Br Bond (~68 kcal/mol) Pd_Slow Pd(0) Oxidative Addition (Slow, Needs Bulky Ligands) Amide->Pd_Slow C-Cl Bond (~81 kcal/mol) Product C7-Functionalized Drug Scaffold Pd_Fast->Product High Yield Pd_Slow->Product Modest Yield

Divergent cross-coupling pathways for 7-bromo vs. 7-chloro indazole derivatives.

Experimental Protocols: Self-Validating Systems

To build a functionalized library, the sequence of reactions is critical. The free C3-carboxylic acid will neutralize basic cross-coupling conditions, and the free N1-NH can coordinate to Palladium, poisoning the catalyst or undergoing competitive N-arylation. Therefore, the optimal workflow is: C3 Amidation → N1 Protection → C7 Cross-Coupling .

Because of its superior reactivity, the 7-bromo derivative is utilized in this standard protocol.

Step 1: C3 Amide Formation Rationale: Amidation is performed first because the carboxylic acid requires activation, and the N1-NH is significantly less nucleophilic than the primary/secondary aliphatic amines added to the reaction, ensuring chemoselectivity.

  • Suspend 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and the desired amine (1.2 eq). The solution will become homogeneous.

  • Add HATU (1.2 eq) in one portion. Self-Validation: A slight exotherm and a color change to pale yellow indicate the formation of the active HOAt ester.

  • Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF.

Step 2: N1-THP Protection Rationale: Tetrahydropyranyl (THP) is chosen over Boc because it is highly stable to the basic conditions of Suzuki coupling and easily removed under mild acidic conditions [1].

  • Dissolve the C3-amide intermediate (1.0 eq) in DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP, 2.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat to 40°C for 4 hours. Self-Validation: TLC will show a less polar spot. Due to the creation of a chiral center at the THP ring, NMR will show diastereotopic splitting if the C3-amide contains chiral elements.

  • Quench with saturated aqueous NaHCO₃ to neutralize the acid, extract with DCM, and concentrate.

Step 3: C7 Suzuki-Miyaura Cross-Coupling Rationale: The 7-bromo position is now primed for coupling. Pd(dppf)Cl₂ is selected as a robust, bidentate ligand-precatalyst that resists degradation.

  • In a microwave vial, combine the N1-THP-protected 7-bromoindazole (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Seal the vial and purge with N₂.

  • Heat at 90°C for 3 hours. Self-Validation: The reaction mixture will turn from orange to dark red/black, indicating the generation and cycling of the active Pd(0) species. Complete consumption of the starting material should be verified by LC-MS.

  • Filter through Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

(Note: If the 7-chloro derivative must be used due to supply constraints, substitute Pd(dppf)Cl₂ with XPhos Pd G3 (0.10 eq), use K₃PO₄ as the base, and heat to 110°C for 12-18 hours).

Conclusion & Strategic Recommendations

For general library synthesis and hit-to-lead optimization, 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is unequivocally the superior starting material. Its weaker C–Br bond overrides the electronic deactivation caused by the 4-methoxy group, allowing for rapid, high-yielding late-stage functionalization at the C7 position. The 7-chloro analog should only be selected if the chlorine atom is intended to remain in the final active pharmaceutical ingredient (API) as a permanent structural feature, rather than serving as a synthetic handle.

References
  • Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development URL: [Link]

  • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances (via PMC) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 7-bromo-4-methoxy-1H-indazole-3-carboxylic Acid Derivatives

Introduction: The Therapeutic Promise of the Indazole Scaffold The indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] These heterocyclic compounds have shown potential as kinase inhibitors, antiviral agents, and modulators of key signaling pathways, making them a focal point for drug discovery programs.[2][3] This guide focuses on a specific, promising subclass: derivatives of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid.

While the core structure provides a foundation, its therapeutic efficacy is unlocked through the chemical diversity of its derivatives. Validating the biological activity of these new chemical entities requires a systematic, multi-tiered approach that moves from confirming target engagement at a biochemical level to demonstrating a desired phenotypic effect in a biologically relevant cellular context. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust validation workflow, ensuring that experimental choices are both logical and self-validating.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the extensive literature on indazole derivatives as potent modulators of protein kinases, a primary hypothesis for the biological activity of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid derivatives is the inhibition of one or more protein kinases.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Therefore, our validation strategy will be centered on confirming this hypothesis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A Activates Indazole_Derivative Indazole Derivative (Hypothesized Inhibitor) Kinase_B Kinase B (e.g., MEK) Indazole_Derivative->Kinase_B Inhibits Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothesized mechanism of action for an indazole derivative targeting a cytoplasmic protein kinase cascade.

Phase 1: Biochemical Validation — Confirming Target Engagement and Potency

The foundational step in validating a hypothesized kinase inhibitor is to confirm its direct interaction with the purified enzyme target in a cell-free system. This biochemical approach isolates the drug-target interaction from the complexities of a cellular environment, providing a clean and quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

The Rationale for Biochemical First

Starting with a biochemical assay is a logical imperative. It answers the most fundamental question: "Does my compound bind to and inhibit my target kinase?" A positive result here provides the justification for proceeding to more complex and resource-intensive cell-based studies. A negative result, conversely, allows for a rapid "fail fast" decision, saving significant time and resources.

Comparative Analysis of Kinase Assay Technologies

Several robust technologies are available for measuring kinase activity, each with distinct advantages. The choice of assay is critical and depends on factors like throughput requirements, sensitivity, and the nature of the kinase.[7][8]

Assay TechnologyPrincipleProsCons
Radiometric Assays Measures the incorporation of radioactive ³²P or ³³P from ATP onto a substrate.[6]Gold standard, highly sensitive, universal for all kinases.Requires handling of radioactive materials, low throughput, waste disposal issues.
Luminescence (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction.[9]Non-radioactive, high throughput, sensitive, minimal compound interference.Indirect measurement, requires specific reagents.
Fluorescence (TR-FRET) Measures the proximity of a fluorescently labeled antibody (detecting phosphorylated substrate) and a labeled substrate.[7]Homogeneous (no-wash), high throughput, sensitive.Potential for compound interference (fluorescence quenching or enhancement).
Mobility Shift Assays Electrophoretically separates phosphorylated and non-phosphorylated peptide substrates.[6]Direct measurement, high precision.Lower throughput, requires specialized instrumentation.

For a primary screen of novel derivatives, a luminescence-based assay like ADP-Glo™ offers an optimal balance of sensitivity, scalability, and safety, making it a trustworthy choice for generating reliable IC50 data.[9]

Workflow for Biochemical Validation

A Prepare Reagents (Kinase, Substrate, ATP, Derivatives) B Dispense Serial Dilutions of Indazole Derivatives into Assay Plate A->B C Initiate Kinase Reaction (Add Enzyme, Substrate, ATP) B->C D Incubate at RT C->D E Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagents) D->E F Read Luminescence on Plate Reader E->F G Data Analysis (Normalize Data, Fit Dose-Response Curve) F->G H Determine IC50 Values G->H

Caption: A streamlined workflow for determining the biochemical potency (IC50) of kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a self-validating system designed to determine the IC50 values of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid derivatives against a target kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient. This is crucial for generating a full dose-response curve.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of each compound dilution to the appropriate wells.

    • Crucial Controls: Include "max activity" wells (DMSO vehicle only) and "no enzyme" wells (background control) for data normalization.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.[8]

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution. The final reaction volume is 22 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_max - Signal_background)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparing Derivative Potency

Summarize the biochemical data in a clear, comparative table.

Derivative IDR1-GroupR2-GroupIC50 (nM) vs. Target Kinase X
JX-IND-001-H-H1,250
JX-IND-002-CH₃-H450
JX-IND-003-H-NH₂85
JX-IND-004-CH₃-NH₂15
Reference Inhibitor--25

Phase 2: Cellular Validation — Assessing Phenotypic Effects

While a potent IC50 is promising, it doesn't guarantee efficacy in a living system. A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a desired biological response. Cell-based assays are therefore essential to validate that biochemical potency translates into functional activity.[10][11]

The Rationale for Cellular Validation

Cellular assays bridge the gap between biochemistry and preclinical studies.[12] They provide crucial information on:

  • Cellular Potency (GI50/EC50): The concentration required to achieve a functional effect, like inhibiting cell proliferation.

  • Mechanism of Action: Does the compound stop cell division (cytostatic) or kill the cells (cytotoxic)? Does it induce apoptosis?[11][13]

  • Initial Selectivity: By testing against a panel of different cancer cell lines, one can get an early indication of the compound's spectrum of activity.

Workflow for Cellular Validation

cluster_0 Parallel Endpoint Assays A Select & Culture Relevant Cancer Cell Line(s) B Seed Cells into Assay Plates A->B C Allow Cells to Adhere Overnight B->C D Treat Cells with Serial Dilutions of Indazole Derivatives C->D E Incubate for 48-72 hours D->E F1 Viability Assay (e.g., CellTiter-Glo®) E->F1 F2 Cytotoxicity Assay (e.g., LDH-Glo™) E->F2 F3 Apoptosis Assay (e.g., Caspase-Glo®) E->F3 G Data Analysis (Normalize, Fit Curves, Determine GI50) F1->G F2->G F3->G H Compare Cellular vs. Biochemical Potency G->H

Caption: A multi-assay workflow for robust cellular validation of lead compounds.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.[12] It is a cornerstone assay for assessing the anti-proliferative effects of drug candidates.

  • Cell Seeding:

    • Culture a cancer cell line known to be dependent on the kinase target of interest (e.g., A549 lung cancer cells).

    • Trypsinize and count the cells. Seed 1,000-5,000 cells per well in 90 µL of media in a 96-well, clear-bottom white plate. The optimal seeding density must be determined empirically to ensure cells remain in the exponential growth phase throughout the experiment.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivatives in culture media at 10X the final desired concentration.

    • Add 10 µL of the 10X compound dilutions to the cells. Include vehicle (DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells and calculate the Growth Inhibition 50 (GI50) value by fitting the data to a dose-response curve.

Data Presentation: Comparing Cellular Activity

A comprehensive summary table allows for direct comparison of derivative performance in a cellular context and correlation with biochemical data.

Derivative IDIC50 (nM) vs. Target Kinase XGI50 (nM) vs. A549 Cell LineCytotoxicity Observed?Apoptosis Induced?
JX-IND-0011,250>10,000NoNo
JX-IND-0024502,100NoNo
JX-IND-00385350MildYes
JX-IND-0041560YesYes
Reference Inhibitor2595YesYes

Conclusion: A Unified Approach to Validation

The robust validation of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid derivatives hinges on a systematic, evidence-based workflow. By first confirming direct target inhibition through precise biochemical assays and then verifying that this activity translates into a desired cellular phenotype, researchers can build a compelling case for a compound's therapeutic potential. This dual-phase approach, grounded in sound scientific principles and utilizing self-validating protocols, ensures that only the most promising candidates are advanced in the drug discovery pipeline. The structure-activity relationship (SAR) data generated through this process is invaluable, guiding the next cycle of medicinal chemistry optimization to produce even more potent and selective agents.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]

  • de Oliveira, R., de F. O. G. da Silva, and J. D. de S. G. da Silva. 2005. Pharmacological properties of indazole derivatives: recent developments. PubMed. Available from: [Link]

  • Noble Life Sciences. 2023. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Talukdar, S., S. K. Pradhan, and P. K. Bhoi. 2018. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available from: [Link]

  • Furlotti, G., et al. 2012. Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. Available from: [Link]

  • Furlotti, G., et al. 2012. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. Available from: [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. Available from: [Link]

  • Furlotti, G., et al. 2012. Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ACS Publications. Available from: [Link]

  • Celtarys. 2025. Biochemical assays for kinase activity detection. Available from: [Link]

  • MDPI. 2024. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Available from: [Link]

  • Reaction Biology. 2024. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]

  • Bain, J., et al. 2007. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]

  • Chemspace. 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid - C9H7BrN2O3. Available from: [Link]

  • NextSDS. 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Available from: [Link]

  • ResearchGate. 2024. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • Baron, R., et al. 2018. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available from: [Link]

  • Wang, Z., et al. 2024. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available from: [Link]

  • Wang, Z., et al. 2024. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available from: [Link]

  • Narayana Swamy, G., et al. 2012. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Available from: [Link]

Sources

Validation

A Spectroscopic Guide to Quality Assessment of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid Commercial Batches

Abstract This guide provides a comprehensive framework for the spectroscopic comparison of commercial batches of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS 865887-05-4), a key intermediate in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the spectroscopic comparison of commercial batches of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS 865887-05-4), a key intermediate in pharmaceutical synthesis. In drug development, the purity and consistency of starting materials and intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document outlines detailed protocols for analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting and interpreting comparative data from three hypothetical commercial batches, we illustrate how these techniques can be synergistically employed to identify variations in purity, residual solvents, and impurity profiles, ensuring that only materials of the highest standard proceed in the development pipeline.

Introduction: The Critical Role of Intermediate Quality

7-bromo-4-methoxy-1H-indazole-3-carboxylic acid is a substituted indazole derivative, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of bioactive molecules. The quality of this intermediate is not merely a matter of yield; it is a foundational pillar of process reproducibility and regulatory compliance. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q7 for Good Manufacturing Practice (GMP) for APIs, emphasize that the manufacturing process must be controlled from the introduction of starting materials to ensure the purity of the final product.[3][4][5]

Variations between commercial batches of an intermediate can introduce unforeseen challenges, including:

  • Process-related impurities: Arising from the synthetic route.

  • Degradation products: Formed during storage or transport.

  • Residual solvents: Left over from purification steps.

These inconsistencies can compromise the safety profile of the API and lead to costly delays in development. Therefore, a robust, multi-technique analytical approach is not just recommended; it is essential. This guide provides the scientific rationale and practical protocols for such an approach.

Analytical Workflow & Experimental Design

A self-validating system for quality control relies on orthogonal analytical techniques—multiple methods that measure different chemical and physical properties. Our workflow combines structural elucidation (NMR), functional group identification (FT-IR), and separation with mass determination (LC-MS) to create a comprehensive quality profile for each batch.

Spectroscopic_Workflow cluster_0 Batch Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Decision BatchA Batch A Prep Sample Preparation (Dissolution in appropriate solvents) BatchA->Prep BatchB Batch B BatchB->Prep BatchC Batch C BatchC->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR LCMS LC-MS Analysis Prep->LCMS Compare Comparative Data Analysis (Purity, Impurities, Solvents) NMR->Compare FTIR->Compare LCMS->Compare Decision Decision (Accept / Reject) Compare->Decision Meets Specification Reject Decision (Accept / Reject) Compare->Reject Out of Specification

Caption: General workflow for the comparative spectroscopic analysis of commercial batches.

Methodologies & Protocols

The following protocols are designed to be robust and reproducible, providing a clear basis for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for structural confirmation and impurity identification. We use DMSO-d₆ as the solvent because it readily dissolves the carboxylic acid and allows for the observation of exchangeable protons (N-H and COOH), which are crucial for confirming the structure. Tetramethylsilane (TMS) is the established internal standard for referencing chemical shifts to 0 ppm.

Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of the sample from each batch into separate, clean, dry 5 mm NMR tubes.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS to each tube. Cap and vortex gently until the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16 (increase if sample concentration is low).

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including the acidic proton.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: -10 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and powerful technique for identifying functional groups. The carboxylic acid moiety has highly characteristic absorptions, particularly the broad O-H stretch and the C=O stretch.[6][7][8][9] We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample preparation and ensures good contact, leading to high-quality, reproducible spectra.

Protocol:

  • Instrumentation: A FT-IR spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Analysis: Place a small amount of the solid powder from each batch onto the ATR crystal, ensuring full coverage.

  • Data Acquisition: Apply consistent pressure using the ATR anvil and collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) between samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is the gold standard for purity assessment and impurity identification.[10][11] It separates the parent compound from any impurities, and the mass spectrometer provides high-accuracy mass data, enabling molecular formula confirmation. We use a gradient elution method to ensure separation of compounds with different polarities and Electrospray Ionization (ESI) in negative mode, which is highly sensitive for deprotonating carboxylic acids.

Protocol:

  • Sample Preparation: Prepare a stock solution of each batch at 1 mg/mL in methanol. Dilute to 10 µg/mL with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (ESI Negative Mode):

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

Results and Discussion: A Comparative Analysis

Here we present hypothetical data for three commercial batches to illustrate the analytical process. Batch A is considered our reference standard, exhibiting high purity.

NMR Spectroscopic Comparison

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Signal AssignmentBatch A (Reference)Batch BBatch C
COOH ~13.5 ppm (br s, 1H)~13.5 ppm (br s, 1H)~13.5 ppm (br s, 1H)
NH ~11.0 ppm (s, 1H)~11.0 ppm (s, 1H)~11.0 ppm (s, 1H)
Ar-H (H5) 7.52 ppm (d, J=8.8 Hz, 1H)7.52 ppm (d, J=8.8 Hz, 1H)7.52 ppm (d, J=8.8 Hz, 1H)
Ar-H (H6) 7.15 ppm (d, J=8.8 Hz, 1H)7.15 ppm (d, J=8.8 Hz, 1H)7.15 ppm (d, J=8.8 Hz, 1H)
OCH₃ 4.01 ppm (s, 3H)4.01 ppm (s, 3H)4.01 ppm (s, 3H)
Impurity Signals None4.05 ppm (q), 1.98 ppm (s), 1.18 ppm (t)2.54 ppm (s)

Interpretation:

  • Batch A (Reference): The spectrum is clean, with all proton signals corresponding to the expected structure of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. The integration values (1H, 1H, 1H, 1H, 3H) are correct.

  • Batch B: Exhibits additional signals characteristic of residual ethyl acetate (quartet at ~4.05 ppm, triplet at ~1.18 ppm) and acetone (singlet at ~2.09 ppm, though this is close to the expected impurity signal). The presence of multiple residual solvents may indicate an inefficient purification or drying process. According to ICH Q3C guidelines, solvents must be controlled and quantified.[12]

  • Batch C: Shows a singlet at 2.54 ppm, which is inconsistent with common solvents and likely represents a low-level organic impurity. Further investigation using 2D NMR and LC-MS would be required for identification.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Signal AssignmentBatch A (Reference) (ppm)Batch B (ppm)Batch C (ppm)
C=O (Carboxylic) 163.5163.5163.5
Aromatic/Indazole Cs 155.2, 142.1, 128.9, 125.4, 115.8, 112.3, 109.7155.2, 142.1, 128.9, 125.4, 115.8, 112.3, 109.7155.2, 142.1, 128.9, 125.4, 115.8, 112.3, 109.7, 131.2
OCH₃ 56.856.856.8
Impurity Signals None170.5, 60.1, 20.6 (Ethyl Acetate)35.4

Interpretation:

  • The ¹³C spectra for all batches confirm the main carbon skeleton.

  • Batch B shows the expected signals for ethyl acetate, corroborating the ¹H NMR findings.

  • Batch C displays an additional, unassigned carbon signal at 131.2 ppm and another at 35.4 ppm, confirming the presence of an organic impurity.

FT-IR Spectroscopic Comparison

Table 3: Key FT-IR Absorptions (cm⁻¹)

Functional GroupBatch A (Reference)Batch BBatch C
O-H stretch (COOH) 3300-2500 (very broad)3300-2500 (very broad)3450 (sharp shoulder), 3300-2500 (broad)
C-H stretch (Aromatic) ~3100~3100~3100
C=O stretch (COOH) 17051708, 1740 (weak) 1706
C=C stretch (Aromatic) 1610, 15801610, 15801610, 1580
C-O stretch 1250, 10801250, 10801250, 1080

Interpretation:

  • All batches show the characteristic very broad O-H stretch of a hydrogen-bonded carboxylic acid dimer and a strong carbonyl peak around 1705 cm⁻¹.

  • Batch B has a weak but distinct shoulder at 1740 cm⁻¹ , which is characteristic of the C=O stretch of an ester, again pointing to the presence of ethyl acetate.

  • Batch C displays a sharp shoulder at 3450 cm⁻¹ on the broad O-H band. This could indicate the presence of a different polymorphic form, a hydrate, or an impurity with a free N-H or O-H group that is not as strongly hydrogen-bonded.

LC-MS Comparison

Table 4: LC-MS Data (ESI Negative)

BatchRetention Time (min)Purity by UV (254 nm)Observed m/z [M-H]⁻Impurity (RT, m/z)
Batch A 5.8>99.5%268.9565 (C₉H₆BrN₂O₃⁻)None detected
Batch B 5.8>99.5%268.9565 (C₉H₆BrN₂O₃⁻)None detected (solvents not visible by this method)
Batch C 5.898.2%268.9565 (C₉H₆BrN₂O₃⁻)4.5 min, m/z 188.9818

Interpretation:

  • The accurate mass measurement for the main peak in all batches confirms the molecular formula of the target compound (Calculated for C₉H₆BrN₂O₃⁻: 268.9569).

  • Batch B appears pure by LC-MS because the volatile solvent impurities are not retained on the C18 column and do not ionize under these conditions. This highlights why orthogonal techniques are critical; NMR identified an issue missed by LC-MS.

  • Batch C is shown to have a purity of only 98.2%. A significant impurity is detected at a retention time of 4.5 minutes with an m/z of 188.9818. High-resolution mass data suggests a possible formula of C₈H₇BrN₂⁻, which could correspond to the decarboxylated version of the parent compound. This impurity must be identified and quantified as per ICH Q3A guidelines.[1][2][12][13]

Conclusion and Recommendations

This comparative analysis demonstrates the power of a multi-spectroscopic approach for the quality control of pharmaceutical intermediates.

  • Batch A: Meets all specifications. Its clean and consistent spectroscopic profile makes it suitable for use in GMP-regulated synthesis.

  • Batch B: While chemically pure, the presence of residual solvents is a significant quality issue. This batch should be rejected or subjected to further drying/purification, with subsequent re-analysis to confirm solvent removal to levels compliant with ICH Q3C.

  • Batch C: Contains a significant process-related impurity (potentially a decarboxylation product). This batch must be rejected. The presence of this impurity at >1.5% warrants immediate communication with the supplier to investigate the root cause in their manufacturing process.

For researchers, scientists, and drug development professionals, implementing such a rigorous, multi-faceted analytical strategy is fundamental to mitigating risks, ensuring batch-to-batch consistency, and ultimately supporting the safe and efficient development of new medicines.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2026, March 11). Qualityze. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025, November 15). IntuitionLabs. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Concept Heidelberg. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006, November 14). MDPI. [Link]

  • Table of Characteristic IR Absorptions. UCLA Chemistry. [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

  • IR spectrum of carboxylic acids and alcohols. (2023, May 24). [Link]

  • 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. Chemspace. [Link]

  • 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid. NextSDS. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2023, April 28). MDPI. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2006, November 14). PubMed. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 7). PMC. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024, March 1). ResearchGate. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. [Link]

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